molecular formula C23H15ClN2O B4772515 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile

4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile

Cat. No. B4772515
M. Wt: 370.8 g/mol
InChI Key: FGUWNROJEZXSKR-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile, also known as ABT-594, is a potent analgesic drug that acts as a nicotinic acetylcholine receptor agonist. The compound was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications in pain management.

Mechanism of Action

4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile acts as a nicotinic acetylcholine receptor agonist, specifically targeting the α3β4 and α4β2 subtypes. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects:
4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile has been shown to produce potent analgesic effects in animal models of pain, with a duration of action that is longer than that of morphine. It has also been shown to produce antinociceptive effects in models of neuropathic pain and inflammatory pain. 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile has been found to produce less tolerance and dependence than opioids, making it a potentially safer alternative for pain management.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile is its potency and duration of action, which makes it a useful tool for studying pain mechanisms in animal models. However, its high affinity for nicotinic acetylcholine receptors can make it difficult to interpret the results of experiments that involve these receptors. Additionally, the potential side effects of 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile, such as nausea and vomiting, can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile. One area of interest is the development of more selective nicotinic acetylcholine receptor agonists that target specific receptor subtypes. Another area of interest is the use of 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile in combination with other analgesic drugs to improve pain management. Additionally, further research is needed to fully understand the mechanisms of action of 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile and its potential therapeutic applications.

Scientific Research Applications

4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. 4-(2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile has also been studied for its potential use in the treatment of nicotine addiction and depression.

properties

IUPAC Name

4-[(E)-2-[2-[(2-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O/c24-22-7-3-1-6-20(22)16-27-23-8-4-2-5-19(23)13-21(15-26)18-11-9-17(14-25)10-12-18/h1-13H,16H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUWNROJEZXSKR-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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